![molecular formula C18H13ClN4O2S B2532016 N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide CAS No. 946323-36-0](/img/structure/B2532016.png)
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C23H15ClN4O4 . It is a derivative of imidazo[1,2-b]pyridazine, a class of compounds that have been attracting substantial interest due to their potential pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of “N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide” is complex, with multiple rings and functional groups. The compound contains an imidazo[1,2-b]pyridazine ring, which is a type of nitrogen-containing heterocycle . This ring is substituted with a methoxy group at the 6-position and a 2-chloro-5-phenylthiophene-2-carboxamide group at the 2-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide” are not detailed in the retrieved sources. The molecular formula of the compound is C23H15ClN4O4, and its average mass is 446.843 Da .
Applications De Recherche Scientifique
Antitumor Activity
Imidazole derivatives, including those similar in structure to the compound , have been extensively studied for their antitumor properties. Various derivatives have demonstrated potential in preclinical testing stages, indicating their significance in the search for new antitumor drugs and compounds with diverse biological activities (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).
Pharmaceutical Impurities and Synthesis
Research into the synthesis of pharmaceutical impurities, particularly of proton pump inhibitors like omeprazole, sheds light on the novel synthetic processes that could potentially involve compounds with similar structural features. This includes understanding the formation of specific impurities during drug synthesis and their implications (S. Saini, C. Majee, G. Chakraborthy, Salahuddin, 2019).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines have found applications in optoelectronic materials, indicating the potential for compounds like "N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide" to contribute to the development of electronic devices, luminescent elements, and photoelectric conversion elements. This area of research highlights the value of incorporating such compounds into π-extended conjugated systems for novel optoelectronic material creation (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).
AMPK-Independent Effects
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is a well-known pharmacological modulator of AMPK activity. However, studies have shown that many effects of AICAr, previously attributed to AMPK activation, are actually AMPK-independent. This suggests that compounds with similar structures could have significant biological effects beyond their anticipated targets, underscoring the importance of understanding the full range of activities of such compounds (D. Visnjic, H. Lalić, Vilma Dembitz, Barbara Tomić, Tomislav Smoljo, 2021).
Orientations Futures
The future directions for research on “N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide” and related compounds could involve further exploration of their synthesis, properties, and potential pharmaceutical applications. Given the interest in imidazo[1,2-a]pyridines due to their potential pharmaceutical applications , it is likely that research in this area will continue.
Propriétés
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S/c1-25-17-7-6-16-20-14(10-23(16)22-17)11-4-5-12(19)13(9-11)21-18(24)15-3-2-8-26-15/h2-10H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLAWLJOLIBYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

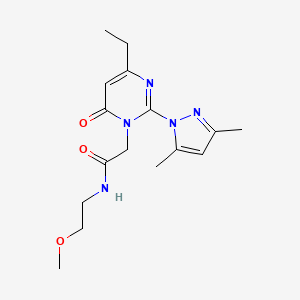
![Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2531935.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzamide](/img/structure/B2531943.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2531944.png)
![2-[(1-Pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2531945.png)
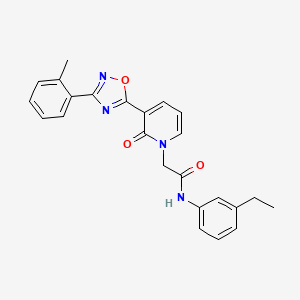

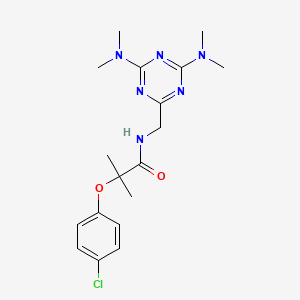
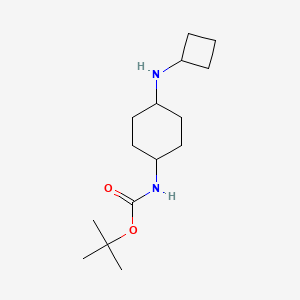
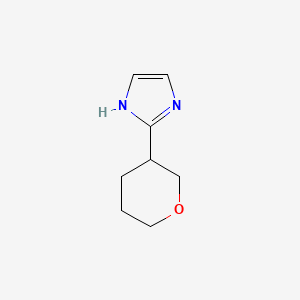

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2531955.png)
![Methyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2531956.png)